An In-depth Technical Guide to 1H-indol-4-ol: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to 1H-indol-4-ol: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and relevant experimental protocols for 1H-indol-4-ol (also known as 4-hydroxyindole). This compound serves as a crucial intermediate in the synthesis of various pharmaceutical products and industrial polymers.[1][2][3] Notably, it is a key precursor in the manufacturing of Pindolol, a mixed adrenergic blocker and serotonin 5HT1A-receptor antagonist.[2] Furthermore, 1H-indol-4-ol has demonstrated potential in neurodegenerative disease research by inhibiting the formation of amyloid-beta (Aβ) peptide-induced amyloid fibrils.[2][3]
Core Chemical and Physical Properties
1H-indol-4-ol is an aromatic heterocyclic organic compound, appearing as an off-white or dark yellow to green-grey crystalline solid.[2][4][5] Structurally, it is a derivative of 1H-indole with a hydroxyl group substituted at the 4-position.[1][2][4] The compound is known to be sensitive to air and light.[5][6][7]
Quantitative Data Summary
The key physicochemical properties of 1H-indol-4-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [1][8][9] |
| Molecular Weight | 133.15 g/mol | [8][9][10] |
| Melting Point | 97-99 °C | [1][5][6][8] |
| Boiling Point | ~245.66 °C to 343.2 °C (estimates vary) | [5][6][8] |
| Density | ~1.1475 to 1.327 g/cm³ (estimates vary) | [5][6][8] |
| pKa | 9.89 ± 0.40 (Predicted) | [1][4][5][6] |
| LogP | 1.57 - 1.87 | [5][6] |
| Vapor Pressure | 0.019 Pa at 25°C | [1][5][8] |
| Solubility | Slightly soluble in water, DMSO, and Methanol. | [1][4][5][6][8] |
| Appearance | Off-white to dark yellow/green-grey crystalline solid. | [2][4][5][6] |
Structure Elucidation
The definitive structure of 1H-indol-4-ol is confirmed through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the specific chemical environment of different functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide critical data for 1H-indol-4-ol.
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¹H NMR (Proton NMR): This technique identifies the number and types of hydrogen atoms in the molecule. For 1H-indol-4-ol, the spectrum would show distinct signals for the aromatic protons on the benzene and pyrrole rings, the N-H proton, and the O-H proton. Specific chemical shifts and coupling patterns confirm their relative positions. A reported ¹H NMR spectrum shows signals at approximately 5.14 ppm (br s, 1H, –OH), 6.52 ppm (d, 1H, Ar-H), 6.60 ppm (unresolved d, 1H, Ar-H), 7.05 ppm (m, 3H, Ar-H), and 8.17 ppm (br s, 1H, –NH).[11]
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¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton. Each unique carbon atom in 1H-indol-4-ol gives a distinct signal, confirming the presence of the fused bicyclic indole structure. Reported ¹³C NMR data includes peaks at 98.98, 104.40, 104.45, 117.73, 123.12, 123.25, and 149.17 ppm, corresponding to the aromatic carbons.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1H-indol-4-ol, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (133.15). The fragmentation pattern observed in the mass spectrum provides further structural evidence by showing characteristic losses of fragments from the parent molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing indole derivatives.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1H-indol-4-ol would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indole ring, C-H stretches from the aromatic rings, and C=C stretching vibrations within the aromatic system.
Experimental Protocols
Synthesis of 1H-indol-4-ol
A common method for the synthesis of 1H-indol-4-ol involves the deprotection of a protected precursor, such as 1-tosyl-1H-indol-4-ol.[11]
Protocol: Microwave-Assisted Synthesis of 1H-indol-4-ol [11]
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Preparation: A mixture of sodium hydroxide (350 mg) and water (3 mL) is prepared in a 10 mL sealed tube suitable for microwave synthesis.
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Heating: The solution is heated in a CEM Microwave synthesizer for 30 seconds at 50°C.
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Addition of Precursor: To this hot solution, 1-tosyl-1H-indol-4-ol (250 mg) is added.
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Microwave Irradiation: The reaction mixture is heated using 70W power at 90°C for 2 minutes under high stirring.
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Cooling and Acidification: The reaction mixture is cooled to 10°C and then acidified with hydrochloric acid.
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Extraction: Sodium chloride is added to the mixture, which is then extracted twice with 10 mL of ethyl acetate.
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Washing and Evaporation: The combined ethyl acetate layers are washed with water.
-
Product Isolation: The solvent is evaporated under vacuum at a temperature below 50°C to yield 1H-indol-4-ol.
The workflow for this synthesis is illustrated below.
Analytical Protocol: Purity and Identity Confirmation
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Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Melting Point Determination: Measure the melting point of the purified product and compare it to the literature value (97-99 °C).[1][5][6][8]
-
NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
GC-MS Analysis: Perform GC-MS analysis to confirm the molecular weight and obtain a fragmentation pattern consistent with the structure of 1H-indol-4-ol.
Biological Activity and Signaling Pathways
1H-indol-4-ol has attracted attention for its biological activities, particularly its ability to interfere with protein aggregation processes relevant to neurodegenerative diseases.
Inhibition of Amyloid-β Fibrillization
Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into amyloid fibrils. 1H-indol-4-ol has been shown to effectively inhibit this process.[2][3] It can interfere with the elongation phase of fibril formation, thereby preventing the growth of toxic Aβ aggregates.[3] This inhibitory action has been observed to protect neuronal cells (PC12 cells) from Aβ-induced toxicity in culture.[3]
The inhibitory pathway is conceptualized in the diagram below.
This guide provides a foundational understanding of 1H-indol-4-ol for professionals in chemical research and drug development. The data and protocols summarized herein are intended to facilitate further investigation and application of this versatile indole derivative.
References
- 1. chembk.com [chembk.com]
- 2. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Hydroxyindole CAS#: 2380-94-1 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Indole | 120-72-9 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 1H-INDOL-4-OL | CAS 2380-94-1 [matrix-fine-chemicals.com]
- 10. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. Gas chromatographic-mass spectrometric assay of four indole alkylamines of rat pineal - PubMed [pubmed.ncbi.nlm.nih.gov]
